

CAS number for 3-Methoxy-2,4,6-trifluorophenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Methoxy-2,4,6-trifluorophenylboronic acid
Cat. No.:	B1591645

[Get Quote](#)

An In-Depth Technical Guide to **3-Methoxy-2,4,6-trifluorophenylboronic Acid**

CAS Number: 849062-08-4

Introduction

3-Methoxy-2,4,6-trifluorophenylboronic acid is a highly specialized organoboron compound that has emerged as a critical building block in modern synthetic chemistry. Identified by its CAS number 849062-08-4, this reagent is particularly valued in the fields of drug discovery and materials science.^{[1][2][3]} Its structural sophistication, featuring a trifluorinated phenyl ring functionalized with both a methoxy group and a boronic acid moiety, imparts unique electronic properties and reactivity. These characteristics make it an invaluable partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the construction of complex biaryl systems. The strategic incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity.^[4] This guide provides a comprehensive overview of its properties, synthesis, and core applications for researchers and drug development professionals.

Physicochemical Properties and Safety Data

Proper handling and storage are paramount for ensuring the stability and reactivity of **3-Methoxy-2,4,6-trifluorophenylboronic acid**. The following tables summarize its key physical

properties and essential safety information.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	849062-08-4	[1] [2] [3]
Molecular Formula	C ₇ H ₆ BF ₃ O ₃	[1] [3]
Molecular Weight	205.93 g/mol	[1]
Appearance	White to off-white solid	[1]
Purity	Typically ≥98%	[1]
Storage Conditions	Store under an inert atmosphere at 2-8°C	[1]

Table 2: GHS Safety Information

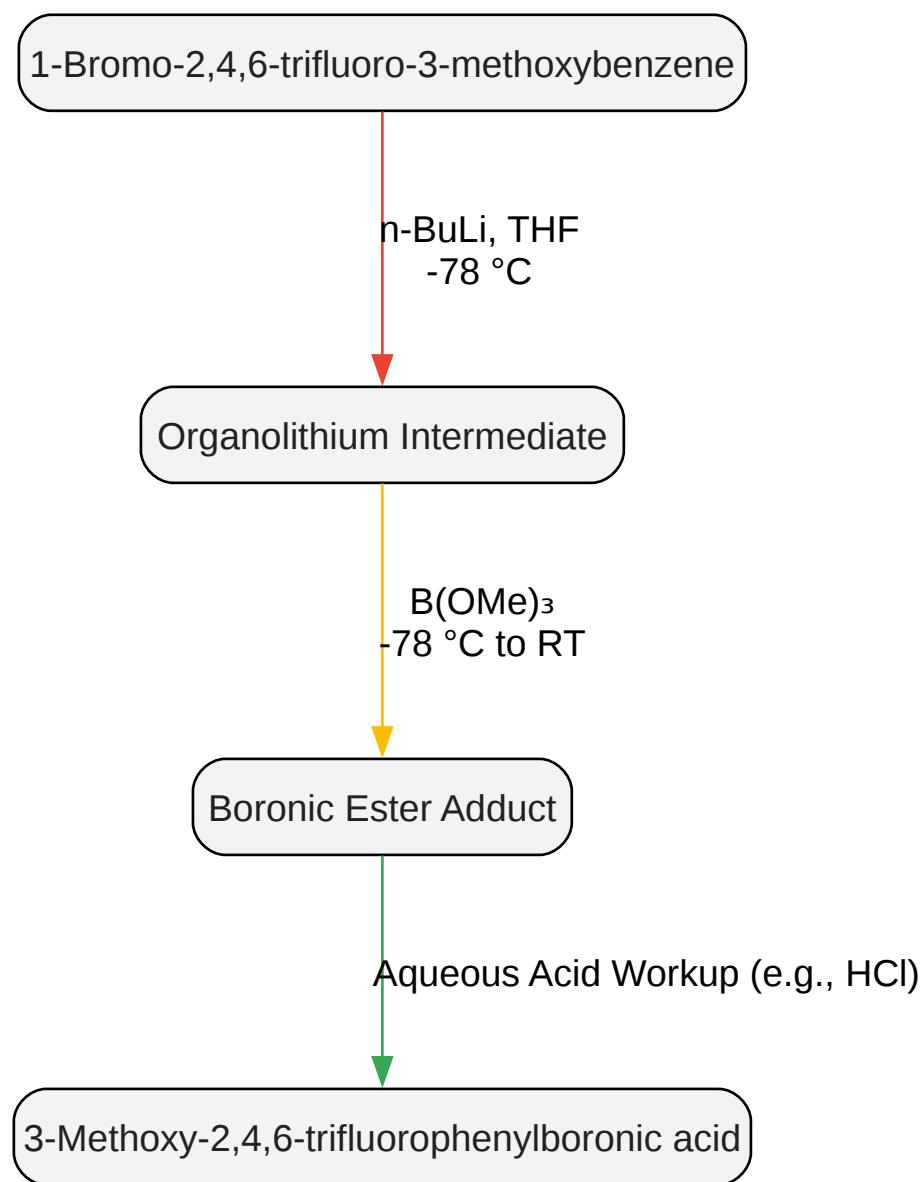
Category	Information	Source
Pictogram	GHS07 (Exclamation mark)	[1]
Signal Word	Warning	[1]
Hazard Statements	H302: Harmful if swallowed	[1]
Precautionary Statements	P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[1]

Synthesis and Mechanism

The synthesis of arylboronic acids typically involves the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a boron electrophile like trimethyl borate.^{[5][6][7]} For **3-Methoxy-2,4,6-trifluorophenylboronic acid**, a plausible and widely used approach is the ortho-lithiation of a suitable precursor followed by borylation.

Proposed Synthetic Pathway

The synthesis logically begins with the formation of an organolithium species from the corresponding aryl bromide, which is then trapped with an electrophilic borate ester. Subsequent acidic hydrolysis yields the final boronic acid. The low temperature is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **3-Methoxy-2,4,6-trifluorophenylboronic acid**.

Exemplary Synthesis Protocol

This protocol is a representative procedure based on established methods for analogous compounds.[\[6\]](#)[\[8\]](#)

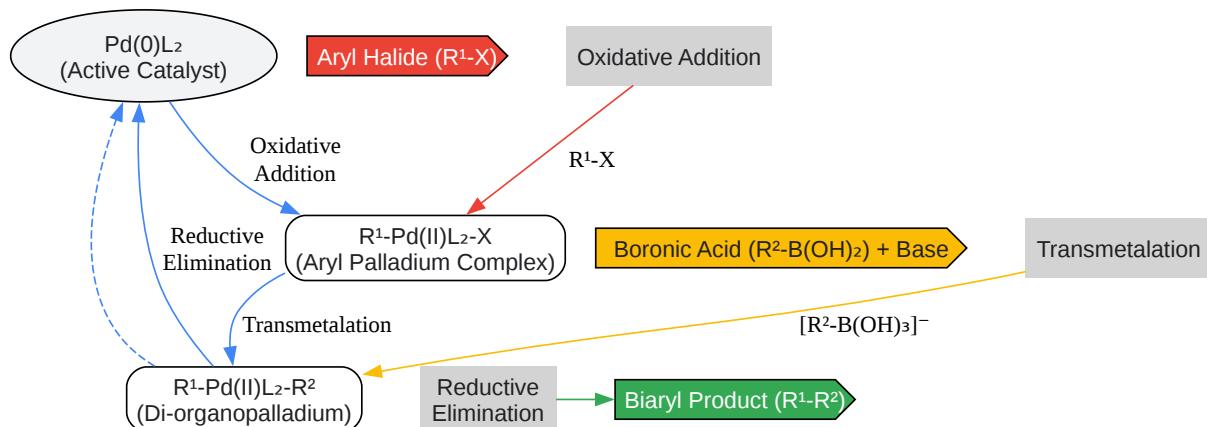
- **Reaction Setup:** A flame-dried, three-necked flask is assembled with a dropping funnel, a nitrogen inlet, and a thermometer. The flask is charged with 1-bromo-2,4,6-trifluoro-3-methoxybenzene and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
- **Lithiation:** The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. The formation of the organolithium reagent is evidenced by a change in color. The mixture is stirred at this temperature for 1-2 hours.
 - **Rationale:** The extremely low temperature is crucial for the stability of the highly reactive aryllithium intermediate and to direct the metalation to the desired position.
- **Borylation:** Trimethyl borate is added dropwise to the reaction mixture, again maintaining a temperature below -70 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred overnight.
 - **Rationale:** The borate ester acts as the electrophile, trapping the nucleophilic aryllithium to form the boronic ester adduct.
- **Hydrolysis and Workup:** The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M). This step hydrolyzes the boronic ester to the desired boronic acid.
- **Extraction and Purification:** The product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude solid is then purified by recrystallization to yield pure **3-Methoxy-2,4,6-trifluorophenylboronic acid**.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **3-Methoxy-2,4,6-trifluorophenylboronic acid** is in the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organoboron compound and an organohalide.[9] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of diverse boronic acids.[9][10]

The Catalytic Cycle

The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.



[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
- Transmetalation: This is the crucial step where the organic group is transferred from boron to palladium. It requires activation of the boronic acid with a base (e.g., sodium carbonate, potassium phosphate) to form a more nucleophilic "ate" complex, which facilitates the transfer.[10][11]
- Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Role of Substituents

The trifluoro and methoxy groups on **3-Methoxy-2,4,6-trifluorophenylboronic acid** are not passive spectators. The potent electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the resulting biaryl product, a key consideration in designing molecules with specific electronic or biological characteristics.[4][12]

Representative Suzuki Coupling Protocol

- Reagent Setup: To a reaction vial, add the aryl halide (1.0 eq.), **3-Methoxy-2,4,6-trifluorophenylboronic acid** (1.2-1.5 eq.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 , 2.0-3.0 eq.).
- Solvent Addition: Add a solvent system, typically a mixture like dioxane/water or toluene/ethanol.
- Degassing: The reaction mixture is thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes.
 - Rationale: This is a self-validating step. Removing oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.
- Reaction: The vial is sealed and heated (e.g., 80-100 °C) with vigorous stirring for several hours until analysis (e.g., by TLC or LC-MS) shows consumption of the starting material.

- **Workup and Purification:** After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by flash column chromatography to yield the desired biaryl compound.

Conclusion

3-Methoxy-2,4,6-trifluorophenylboronic acid (CAS: 849062-08-4) is a sophisticated and powerful reagent for the synthesis of complex organic molecules. Its primary utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction makes it an indispensable tool for medicinal chemists and materials scientists. The strategic placement of fluoro and methoxy substituents provides a unique electronic signature, enabling the fine-tuning of molecular properties in the resulting products. A thorough understanding of its synthesis, handling, and reaction mechanisms allows researchers to fully leverage its potential in the development of next-generation pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2,4,6-Trifluoro-3-methoxyphenyl)boronic acid | 849062-08-4 [sigmaaldrich.com]
- 2. 849062-08-4 | 3-Methoxy-2,4,6-trifluorophenylboronic acid | Boroncore [boroncore.com]
- 3. pschemicals.com [pschemicals.com]
- 4. nbino.com [nbino.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 9. tcichemicals.com [tcichemicals.com]

- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. CAS 182482-25-3: (2,4,6-Trifluorophenyl)boronic acid [cymitquimica.com]
- To cite this document: BenchChem. [CAS number for 3-Methoxy-2,4,6-trifluorophenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1591645#cas-number-for-3-methoxy-2-4-6-trifluorophenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com